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molecular formula C6H4BrF3N2O B1289479 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 433683-47-7

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B1289479
M. Wt: 257.01 g/mol
InChI Key: CEPMXQTXQLBEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673950B2

Procedure details

To sodium hydride (303 mg) under an argon atmosphere at 0° C. was added dropwise 2,2,2-trifluoroethanol (775 μl) and the mixture was then stirred at RT for 90 min. A solution of 2,5-dibromopyrimidine (1.5 g) in DMF (8 ml) was then added and stirring continued at RT for 2 hours. The reaction mixture was poured into ice (50 mL) and extracted with EtOAc (2×50 mL). The organic layers were dried over MgSO4 and concentrated in vacuo to afford 5-bromo-2-(2,2,2-trifluoro-ethoxy)-pyrimidine (790 mg, 49%) as a yellow oil which was used in the next step without further purification. MS (EI): 258 ([{81Br}M]+), 256 ([{79Br}M]+), 189 ([{81Br}M−CF3]+), 187 ([{79Br}M−CF3]+).
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
775 μL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].Br[C:10]1[N:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1>CN(C=O)C>[Br:16][C:13]1[CH:12]=[N:11][C:10]([O:6][CH2:5][C:4]([F:8])([F:7])[F:3])=[N:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
303 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
775 μL
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=NC=C(C=N1)Br
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at RT for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at RT for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1C=NC(=NC1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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